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Compound of Interest

Compound Name: AXT-914

Cat. No.: B10819877

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of the investigational drug
AXT-914 with existing treatments for hypocalcemia, supported by available experimental data.

AXT-914 is an orally active, small molecule calcilytic, which functions as a negative allosteric
modulator of the calcium-sensing receptor (CaSR). By antagonizing the CaSR in the
parathyroid gland, AXT-914 stimulates the release of parathyroid hormone (PTH), thereby
increasing serum calcium levels. This mechanism of action positions AXT-914 as a potential
targeted therapy for hypocalcemia, particularly in conditions like hypoparathyroidism and
autosomal dominant hypocalcemia type 1 (ADH1)[1].

Conventional treatments for hypocalcemia typically involve supplementation with calcium and
vitamin D analogs (e.g., calcitriol), and in some cases, recombinant human parathyroid
hormone (teriparatide) for patients with hypoparathyroidism. While effective in raising serum
calcium, these therapies are associated with their own set of safety concerns, including the risk
of hypercalcemia, hypercalciuria, and renal complications[2].

Quantitative Safety Data Comparison

The following table summarizes the known safety profiles of AXT-914 and existing
hypocalcemia treatments based on available clinical and real-world data.
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Treatment Class

Investigational/ Key Adverse Quantitative Data
Approved Status Events on Adverse Events

AXT-914

In a 4-week study of
postmenopausal
women, total serum
calcium levels
) increased by 8.0%
Hypercalcemia: ]
) with a 45 mg dose
o Persistent, dose- )
Investigational ] ) and 10.7% with a 60
related increase in
) mg dose, compared to
serum calcium. _ _
a 1.0% increase in the
placebo group. This
was deemed a "dose-
limiting effect" leading

to trial termination[1].

Other adverse events:

Generally reported as
"well tolerated” in
early studies, but
detailed quantitative
data on other specific
adverse events are
limited[1].

Calcium and Vitamin

D Supplements

] The risk of
Hypercalcemia: )
hypercalcemia
Approved Elevated serum ) o
] increases with higher
calcium levels. o
doses of vitamin D.

Hypercalciuria:
Excessive calcium in

the urine.

In a study of
postmenopausal
women receiving 1200
mg/day of calcium
carbonate,
hypercalciuria
occurred in those also

receiving high-dose
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vitamin D (10,000
IU/day)[3].

Nephrolithiasis
(Kidney Stones):
Increased risk with
long-term

supplementation.

High doses of vitamin
D are commonly
linked to
nephrolithiasis and

nephrocalcinosis.

Gastrointestinal
effects: Constipation,

nausea, and anorexia.

Abdominal pain is a
frequently reported
adverse drug reaction
for cholecalciferol
(Vitamin D3)[4].

Teriparatide (rhPTH(1-
34))

Approved (for
osteoporosis and

hypoparathyroidism)

Hypercalcemia:
Increased serum

calcium levels.

Analysis of the FDA
Adverse Event
Reporting System
(FAERS) shows a
strong association
between teriparatide
and increased calcium
levels, with a
Proportional Reporting
Ratio (PRR) of
50.73[5][6].

Pain: Including pain in

extremities and joint

Pain in the extremities
is a frequently

reported adverse

pain.

event[5][6].

A common side effect
Nausea reported in clinical

use[5][6].

Muscle Spasms

A key adverse event
identified in FAERS
data with a PRR of
5.11[5][6].
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Reported as a side

effect in individuals
Headache o ) ]

receiving teriparatide

therapy.

Experimental Protocols
AXT-914 Signaling Pathway

AXT-914 acts as a calcilytic, a negative allosteric modulator of the Calcium-Sensing Receptor

(CaSR) located on the surface of parathyroid gland cells.
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Caption: AXT-914 antagonizes the CaSR, leading to increased PTH secretion and a

subsequent rise in blood calcium levels.
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Experimental Workflow for Preclinical Safety and
Efficacy Assessment of AXT-914 in a Rat Model of
Hypoparathyroidism

Methodology:

A study investigating the efficacy of AXT-914 utilized rat models of postsurgical
hypoparathyroidism[2].

e Animal Model: 10-week-old female Wistar rats were used. Two models of postsurgical
hypoparathyroidism were created: hemi-parathyroidectomy and total parathyroidectomy with
autotransplantation[2].

e Drug Administration: AXT-914 or a vehicle was administered orally for a period of 2 to 3
weeks. In the hemi-parathyroidectomy model, doses of 5 and 10 mg/kg were used for 2
weeks. In the total parathyroidectomy with autotransplantation model, a 10 mg/kg dose was
administered for 3 weeks|[2].

o Sample Collection and Analysis: Serum levels of PTH, calcium, and phosphorus were
measured. Urinary calcium excretion was also quantified. Following the treatment period,
autotransplanted parathyroid tissues were collected for histological examination[2].
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Caption: Workflow for evaluating AXT-914 in a rat model of postsurgical hypoparathyroidism.

Discussion of Safety Profiles
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The primary safety concern identified for AXT-914 in early clinical development is its potential
to cause a persistent, dose-related increase in serum calcium[1]. This effect was significant
enough to be classified as "dose-limiting" and led to the early termination of a clinical trial in
postmenopausal women. While the drug was also described as "well tolerated,"” the lack of
detailed public data on other adverse events makes a comprehensive comparison challenging.
The hypercalcemic effect is a direct consequence of its mechanism of action—prolonged
stimulation of PTH release.

Conventional treatments with calcium and vitamin D are generally considered safe but require
careful monitoring to avoid hypercalcemia and hypercalciuria, which can lead to renal
complications such as kidney stones. The risk of these adverse events is influenced by the
dosage and the individual patient's metabolic state.

Teriparatide, as a recombinant form of PTH, offers a more physiological approach to treating
hypoparathyroidism. However, its safety profile includes a notable risk of hypercalcemia, as
well as other side effects such as pain and nausea. The data from the FAERS database
indicates a strong signal for increased calcium levels associated with teriparatide use[5][6].

In conclusion, while AXT-914 presents a novel, targeted approach to treating hypocalcemia, its
development has been hampered by a narrow therapeutic window with respect to its primary
pharmacodynamic effect—calcium elevation. The risk of iatrogenic hypercalcemia with AXT-
914 appears to be a significant hurdle. Existing therapies, while also carrying a risk of
hypercalcemia, have well-established management protocols to mitigate this risk. Further
clinical development of AXT-914 would require careful dose-finding studies to identify a
regimen that can normalize serum calcium without causing clinically significant hypercalcemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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existing-hypocalcemia-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.astrazenecaclinicaltrials.com/study/D4930C00001/
https://pubmed.ncbi.nlm.nih.gov/39636620/
https://pubmed.ncbi.nlm.nih.gov/39636620/
https://pressreleasehub.pa.media/article/positive-phase-3-results-support-ziihera-as-her2-targeted-therapy-of-choice-and-combination-with-tevimbra-and-chemotherapy-as-new-standard-of-care-in-first-line-her2-positive-locally-advanced-or-60023.html
https://pressreleasehub.pa.media/article/positive-phase-3-results-support-ziihera-as-her2-targeted-therapy-of-choice-and-combination-with-tevimbra-and-chemotherapy-as-new-standard-of-care-in-first-line-her2-positive-locally-advanced-or-60023.html
https://pressreleasehub.pa.media/article/positive-phase-3-results-support-ziihera-as-her2-targeted-therapy-of-choice-and-combination-with-tevimbra-and-chemotherapy-as-new-standard-of-care-in-first-line-her2-positive-locally-advanced-or-60023.html
https://pressreleasehub.pa.media/article/positive-phase-3-results-support-ziihera-as-her2-targeted-therapy-of-choice-and-combination-with-tevimbra-and-chemotherapy-as-new-standard-of-care-in-first-line-her2-positive-locally-advanced-or-60023.html
https://clinicaltrials.gov/study/NCT05509023
https://www.naaf.org/studies/adx-914-alopeciaareata/
https://www.benchchem.com/product/b10819877#axt-914-s-safety-profile-compared-to-existing-hypocalcemia-treatments
https://www.benchchem.com/product/b10819877#axt-914-s-safety-profile-compared-to-existing-hypocalcemia-treatments
https://www.benchchem.com/product/b10819877#axt-914-s-safety-profile-compared-to-existing-hypocalcemia-treatments
https://www.benchchem.com/product/b10819877#axt-914-s-safety-profile-compared-to-existing-hypocalcemia-treatments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10819877?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

